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Compound of Interest

Compound Name: AZ1495

Cat. No.: B10800876 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of synergistic drug combinations is a cornerstone of modern

cancer therapy, offering a strategy to enhance efficacy and overcome resistance. AZ1495 is a

potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4

(IRAK4) and, to a lesser extent, IRAK1.[1][2][3] These kinases are critical nodes in the MyD88-

dependent signaling pathway downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-

1R), leading to the activation of NF-κB and MAPK pathways.[4][5] Dysregulation of this

pathway is implicated in various hematologic malignancies, including Diffuse Large B-cell

Lymphoma (DLBCL).[1][4]

CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying gene

knockouts that sensitize cancer cells to a specific drug, thereby revealing potential targets for

combination therapy.[6][7] This application note provides a detailed protocol for utilizing a

genome-wide CRISPR-Cas9 knockout screen to identify genetic vulnerabilities that synergize

with AZ1495, paving the way for novel combination therapies.

AZ1495: Mechanism of Action and Properties
AZ1495 exerts its therapeutic effect by inhibiting the kinase activity of IRAK4 and IRAK1.[1][2]

This action blocks the phosphorylation cascade required for the activation of downstream

transcription factors like NF-κB, which are crucial for the survival and proliferation of certain

cancer cells, particularly those of the ABC subtype of DLBCL.[1]
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Quantitative Data for AZ1495
The following table summarizes the key inhibitory concentrations and binding affinities for

AZ1495.

Parameter Target Value Reference

IC₅₀ (Enzyme Assay) IRAK4 5 nM (0.005 µM) [1][2][8]

IC₅₀ (Cellular Assay) IRAK4 52 nM (0.052 µM) [1]

IC₅₀ IRAK1 23 nM (0.023 µM) [1][2]

Binding Affinity (Kd) IRAK4 0.7 nM (0.0007 µM) [1]

Signaling Pathway of AZ1495 Action
The diagram below illustrates the IRAK4 signaling pathway and the point of inhibition by

AZ1495. Ligand binding to TLR/IL-1R recruits the adaptor protein MyD88, leading to the

formation of the "Myddosome" complex, which includes IRAK4 and IRAK1.[4][9] IRAK4

phosphorylates and activates IRAK1, which then interacts with TRAF6, initiating downstream

cascades that activate NF-κB and MAPK, promoting cell survival and inflammation.[4][9]

AZ1495 directly inhibits the kinase activity of IRAK4 and IRAK1, thereby blocking these pro-

survival signals.
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Caption: IRAK4 signaling pathway and AZ1495 inhibition point.

Experimental Protocol: CRISPR-Cas9 Screen for
AZ1495 Synergy
This protocol outlines a negative selection (dropout) screen to identify genes whose knockout

enhances the cytotoxic effects of AZ1495.

Materials and Reagents
Cell Line: A suitable cancer cell line, e.g., OCI-Ly10 (ABC-DLBCL), stably expressing Cas9.

CRISPR Library: A genome-wide pooled sgRNA library (e.g., GeCKO v2).
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Reagents: AZ1495 (dissolved in DMSO), DMSO (vehicle control), Puromycin, Polybrene,

Lentivirus packaging plasmids, Lentivirus production cell line (e.g., HEK293T), DNA

extraction kit, PCR amplification reagents, and Illumina sequencing primers.

Experimental Workflow
The overall workflow involves transducing a Cas9-expressing cell line with an sgRNA library,

applying drug selection, and identifying depleted sgRNAs via next-generation sequencing

(NGS).

Treatment Phase (14-21 days)

1. Prepare Cas9-expressing
OCI-Ly10 cells

2. Transduce with pooled
sgRNA lentiviral library

(MOI < 0.5)

3. Select transduced cells
with Puromycin

4. Collect 'Day 0' reference sample 5. Split cell population into
two treatment arms

6a. Treat with DMSO
(Vehicle Control)

6b. Treat with AZ1495
(at IC₂₀ concentration)

7. Harvest cells from both arms

8. Genomic DNA extraction

9. PCR amplification of sgRNA cassettes

10. Next-Generation Sequencing (NGS)

11. Data Analysis:
Identify depleted sgRNAs in
AZ1495 arm vs. DMSO arm

12. Identify Synergistic Gene Targets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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